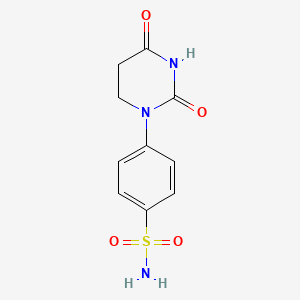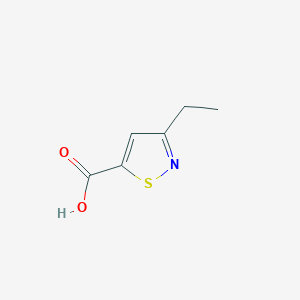
3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. In this case, 4-bromo-1-methyl-1H-1,2,3-triazole is formed by reacting 4-bromo-1-methyl-1H-1,2,3-triazole-5-amine with an appropriate alkyne under copper-catalyzed conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions. For instance, the bromine atom on the triazole ring can be substituted with an amino group using ammonia or an amine under suitable conditions.
Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid moiety. This can be achieved through a series of reactions, including esterification and hydrolysis, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures or reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom on the triazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like ammonia, primary or secondary amines, and thiols under basic or neutral conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced triazole derivatives or dehalogenated products.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used as a tool compound to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, such as polymers and nanomaterials, with specific properties.
作用机制
The mechanism of action of 3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Cellular Signaling: The compound may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
- 3-Amino-3-(4-chloro-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- 3-Amino-3-(4-fluoro-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- 3-Amino-3-(4-iodo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
Uniqueness
3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. Additionally, the bromine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.
属性
分子式 |
C6H9BrN4O2 |
|---|---|
分子量 |
249.07 g/mol |
IUPAC 名称 |
3-amino-3-(5-bromo-3-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9BrN4O2/c1-11-5(6(7)9-10-11)3(8)2-4(12)13/h3H,2,8H2,1H3,(H,12,13) |
InChI 键 |
PDDMBWFTQDOCHU-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N=N1)Br)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)









![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082619.png)



